molecular formula C21H16F2N4O2S B3413029 N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide CAS No. 941942-60-5

N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

Cat. No.: B3413029
CAS No.: 941942-60-5
M. Wt: 426.4 g/mol
InChI Key: CKWNDKRSDMIGAR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, 4-methylbenzaldehyde, and other reagents necessary for constructing the thiazolopyridazine core. The reaction conditions may involve:

    Condensation reactions: to form intermediate compounds.

    Cyclization reactions: to build the thiazolopyridazine ring.

    Acylation reactions: to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes:

    Scaling up reaction volumes: while maintaining reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.

    Substitution: Replacement of one functional group with another, affecting the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridazine derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds with fluorine atoms on the phenyl ring.

Uniqueness

N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-11-3-5-13(6-4-11)18-20-19(24-12(2)30-20)21(29)27(26-18)10-17(28)25-16-8-7-14(22)9-15(16)23/h3-9H,10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWNDKRSDMIGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-difluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

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